Cas no 59817-33-3 (4-(piperazin-1-yl)benzene-1,2-diol)

4-(piperazin-1-yl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 4-(piperazin-1-yl)benzene-1,2-diol
- SCHEMBL13182828
- 4-(1-Piperazinyl)-1,2-benzenediol
- 59817-33-3
- 1-(3,4-dihydroxyphenyl) piperazine
- DTXSID501299413
- EN300-1856053
- GS1667
-
- インチ: 1S/C10H14N2O2/c13-9-2-1-8(7-10(9)14)12-5-3-11-4-6-12/h1-2,7,11,13-14H,3-6H2
- InChIKey: HINNJCVZQJDZMT-UHFFFAOYSA-N
- ほほえんだ: OC1=C(C=CC(=C1)N1CCNCC1)O
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
4-(piperazin-1-yl)benzene-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856053-0.1g |
4-(piperazin-1-yl)benzene-1,2-diol |
59817-33-3 | 0.1g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1856053-5.0g |
4-(piperazin-1-yl)benzene-1,2-diol |
59817-33-3 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1856053-10.0g |
4-(piperazin-1-yl)benzene-1,2-diol |
59817-33-3 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1856053-5g |
4-(piperazin-1-yl)benzene-1,2-diol |
59817-33-3 | 5g |
$3520.0 | 2023-09-18 | ||
Enamine | EN300-1856053-2.5g |
4-(piperazin-1-yl)benzene-1,2-diol |
59817-33-3 | 2.5g |
$2379.0 | 2023-09-18 | ||
Enamine | EN300-1856053-0.5g |
4-(piperazin-1-yl)benzene-1,2-diol |
59817-33-3 | 0.5g |
$1165.0 | 2023-09-18 | ||
Enamine | EN300-1856053-1.0g |
4-(piperazin-1-yl)benzene-1,2-diol |
59817-33-3 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1856053-0.25g |
4-(piperazin-1-yl)benzene-1,2-diol |
59817-33-3 | 0.25g |
$1117.0 | 2023-09-18 | ||
Enamine | EN300-1856053-0.05g |
4-(piperazin-1-yl)benzene-1,2-diol |
59817-33-3 | 0.05g |
$1020.0 | 2023-09-18 | ||
Enamine | EN300-1856053-10g |
4-(piperazin-1-yl)benzene-1,2-diol |
59817-33-3 | 10g |
$5221.0 | 2023-09-18 |
4-(piperazin-1-yl)benzene-1,2-diol 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
4-(piperazin-1-yl)benzene-1,2-diolに関する追加情報
Chemical Profile of 4-(piperazin-1-yl)benzene-1,2-diol (CAS No. 59817-33-3)
4-(piperazin-1-yl)benzene-1,2-diol, identified by its Chemical Abstracts Service (CAS) number 59817-33-3, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a piperazine moiety linked to a benzene ring with two hydroxyl groups, has garnered attention due to its structural versatility and potential biological activities. The presence of both aromatic and heterocyclic components makes it a promising candidate for further exploration in drug discovery and molecular biology applications.
The structural framework of 4-(piperazin-1-yl)benzene-1,2-diol consists of a benzene ring substituted at the para position with a piperazine group, while the ortho positions are occupied by hydroxyl functional groups. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological interactions. The piperazine ring, known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors, enhances the compound's potential as a pharmacophore.
In recent years, there has been growing interest in the development of novel scaffolds for medicinal chemistry. 4-(piperazin-1-yl)benzene-1,2-diol represents an excellent example of such a scaffold due to its ability to undergo diverse chemical modifications. For instance, the hydroxyl groups can be engaged in etherification or esterification reactions, while the piperazine nitrogen can serve as a site for further derivatization. These modifications allow chemists to fine-tune the properties of the molecule, making it adaptable for various therapeutic applications.
One of the most compelling aspects of 4-(piperazin-1-yl)benzene-1,2-diol is its potential in the field of neuropharmacology. Piperazine derivatives are well-known for their interaction with central nervous system (CNS) receptors, including serotonin and dopamine receptors. The benzene ring with hydroxyl substituents can also contribute to binding affinity by forming hydrophobic interactions and hydrogen bonds with target proteins. This dual functionality makes 4-(piperazin-1-yl)benzene-1,2-diol a valuable candidate for developing drugs that modulate neuronal activity.
Recent studies have highlighted the importance of polyhydroxy aromatic compounds in drug design. The diol moiety in 4-(piperazin-1-yl)benzene-1,2-diol can enhance solubility and bioavailability, which are critical factors for drug efficacy. Additionally, the presence of multiple chiral centers provides opportunities for developing enantiomerically pure compounds, which often exhibit improved pharmacological profiles. Such characteristics make this compound particularly attractive for further investigation.
The synthesis of 4-(piperazin-1-yl)benzene-1,2-diol can be achieved through several pathways. One common approach involves the reaction of piperazine with appropriately substituted benzene derivatives followed by hydroxylation. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the desired aromatic core. These synthetic strategies highlight the compound's accessibility and readiness for further functionalization.
In terms of biological activity, preliminary studies on 4-(piperazin-1-yl)benzene-1,2-diol have shown promising results in vitro. The compound exhibits moderate affinity for certain CNS receptors, suggesting potential therapeutic effects in conditions such as depression or anxiety disorders. Furthermore, its ability to cross the blood-brain barrier makes it a viable candidate for CNS drug development. These findings underscore the need for more comprehensive investigations to fully elucidate its pharmacological properties.
The versatility of 4-(piperazin-1-yl)benzene-1,2-diol extends beyond neuropharmacology. Its structural features also make it suitable for exploring applications in other therapeutic areas, such as anti-inflammatory or anticancer research. For instance, modifications to the hydroxyl groups could lead to compounds with enhanced binding affinity to inflammatory mediators or cancer-related proteins. Such possibilities underscore the compound's potential as a building block for novel therapeutics.
From a computational chemistry perspective, 4-(piperazin-1-yl)benzene-1,2-diol has been subjected to molecular modeling studies to predict its interactions with biological targets. These simulations have provided insights into how different parts of the molecule contribute to binding affinity and specificity. Such information is invaluable for guiding experimental efforts and optimizing lead compounds.
The future prospects of 4-(piperazin-1-yl)benzene-1,2-diol are bright due to its multifaceted properties and potential applications. Ongoing research aims to explore its full spectrum of biological activities and develop novel derivatives with improved efficacy and safety profiles. As our understanding of molecular interactions continues to grow, compounds like 4-(piperazin-1-y|l|b|e|n|z|e|-|1|,| |`2`|-|d|i|o|`)` will play an increasingly important role in drug discovery and development.
In conclusion,4-(piperazi`n`|-|y`l`)|b|e`n`z`e|-|`| |` | ` ` ` ` ` ` ` ` ` ` ` ` | | | | | | | | | | 12 `-dio``l`` (CAS No.` 59817`` -``33`` -``3``)` represents an exciting opportunity in pharmaceutical research due to its unique structure and potential biological activities.` Its versatility as a scaffold allows for diverse chemical modifications`, making it adaptable for various therapeutic applications.` As research progresses`, this compound is likely to contribute significantly to advancements in drug discovery and molecular biology.`
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